2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-

Volatility Thermal stability Fragrance fixative

Formulators face scent fade and resin degradation with standard glycols. Dipropylene glycol (DPG) solves this with a 13-fold lower vapor pressure for extended fragrance fixative properties and an ether-linked backbone for superior hydrolytic stability in unsaturated polyester resins. - 44°C Higher Boiling Point vs. PG: Expands safe processing window in high-temp polyesterification. - 13x Lower Vapor Pressure: Reduces evaporative losses in heat transfer fluids and extends scent longevity. - Certified Isomer Consistency: DPG LO+ grade ensures lot-to-lot reliability for odor-sensitive applications. Bulk and custom packaging available.

Molecular Formula C9H20O4
Molecular Weight 192.25 g/mol
CAS No. 1638-16-0
Cat. No. B160476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-
CAS1638-16-0
Molecular FormulaC9H20O4
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(COCC(C)OCC(C)O)O
InChIInChI=1S/C9H20O4/c1-7(10)4-12-6-9(3)13-5-8(2)11/h7-11H,4-6H2,1-3H3
InChIKeyLEQCJROTXBYLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipropylene Glycol (CAS 1638-16-0) Procurement Guide: Technical Specifications and Comparator Differentiation


Dipropylene glycol (DPG, CAS 1638-16-0; also designated as CAS 25265-71-8 for the mixed-isomer commercial product) is a colorless, nearly odorless, hygroscopic liquid diol with the molecular formula C₆H₁₄O₃ and molecular weight 134.17 g·mol⁻¹ [1]. It belongs to the propylene glycol oligomer family and is commercially produced as a mixture of three structural isomers (4-oxa-2,6-heptanediol, 4-oxa-1,7-heptanediol, and 4-oxa-2,5-heptanediol) [2]. DPG is fully miscible with water and most polar organic solvents, exhibits a density of approximately 1.02 g·cm⁻³ at 20 °C, and is classified as a low-volatility, low-toxicity industrial and cosmetic intermediate . Its commercial relevance spans fragrance formulation, unsaturated polyester resin (UPR) synthesis, plasticizer production, and personal care products where its specific combination of physical properties creates quantifiable differentiation from mono-propylene glycol (MPG), tripropylene glycol (TPG), and alternative diols such as 1,3-butylene glycol.

Why Propylene Glycol and Alternative Glycols Cannot Substitute Dipropylene Glycol (CAS 1638-16-0) Without Specific Performance Verification


Although dipropylene glycol is structurally related to monopropylene glycol (MPG) and shares the same metabolic pathway, the addition of a second propylene glycol unit introduces a quantifiably distinct physical–chemical profile that precludes simple 1:1 substitution [1]. DPG exhibits a 44 °C higher atmospheric boiling point, approximately ten-fold lower vapor pressure, roughly 77% higher dynamic viscosity, and measurably reduced hygroscopicity compared to MPG [2]. These differences directly impact end-use performance: in fragrance applications, the lower vapor pressure extends scent longevity as a fixative; in unsaturated polyester resin synthesis, DPG imparts superior hydrolytic stability and flexibility relative to MPG-based polyesters; and in cosmetic formulations, DPG's reduced hygroscopicity relative to MPG helps protect moisture-sensitive fragrance components [3]. Furthermore, commercial DPG is an isomer mixture, not a single molecular entity, meaning that lot-to-lot isomer distribution consistency—not merely purity—is a critical procurement parameter that generic glycol specifications do not address. The quantitative evidence in Section 3 demonstrates precisely where these differences become procurement-relevant.

Quantitative Differentiation Evidence for Dipropylene Glycol (CAS 1638-16-0) vs. Structural Analogs and In-Class Alternatives


Boiling Point and Vapor Pressure: Dipropylene Glycol Exhibits ~44 °C Higher BP and ~10-Fold Lower Volatility vs. Propylene Glycol

Dipropylene glycol (DPG) demonstrates a substantially higher atmospheric boiling point of 231–235 °C compared to propylene glycol (PG) at 188 °C, representing a 23.4% increase . This thermal differential is paralleled by vapor pressure: DPG registers 0.013 hPa (≈0.010 mmHg) at 25 °C versus PG at 0.13 mmHg at 25 °C, an approximately 13-fold reduction in equilibrium vapor-phase concentration [1] . The boiling point data are derived from standard atmospheric distillation (ASTM D1078-equivalent) and the vapor pressure from Pensky-Martens equilibrium measurement at 25 °C.

Volatility Thermal stability Fragrance fixative

Surface Tension: Dipropylene Glycol Provides ~12% Lower Surface Tension (33.9 vs. 38.6 mN·m⁻¹) vs. Propylene Glycol at 20 °C

In a controlled Langmuir-film coating study, dipropylene glycol exhibited a surface tension of 33.9 mN·m⁻¹ at 20 °C, compared to 38.6 mN·m⁻¹ for propylene glycol under identical measurement conditions [1]. This 12.2% reduction in surface tension is corroborated by independent database values: ChemicalBook lists DPG surface tension at 33.9 mN/m (20 °C), while ZBAQChem reports PG surface tension at 38 mN/m (20 °C) . The lower surface tension of DPG enhances substrate wetting, reduces film-thickness gradients during dip-coating processes, and modifies Marangoni convection patterns in sol-gel titania film formation [1].

Surface tension Coating uniformity Wetting agent

Dynamic Viscosity and Flash Point: Dipropylene Glycol is ~77% More Viscous and Has a +31 °C Higher Flash Point vs. Propylene Glycol at 20 °C

Dipropylene glycol exhibits a dynamic viscosity of 107 mPa·s at 20 °C (or 75 mPa·s at 25 °C), compared to propylene glycol at 60.5 mPa·s at 20 °C (or approximately 40–54 mPa·s at 25 °C), representing a 77% higher resistance to flow [1] [2]. Simultaneously, DPG's open-cup flash point of 138 °C exceeds PG's open-cup flash point of 107 °C by 31 °C, placing DPG further from the combustible-liquid hazard boundary [1] [3]. The combined higher viscosity and higher flash point confer two distinct procurement advantages: (i) reduced handling hazard classification in transport and storage, and (ii) superior film-build and body in cosmetic and coating formulations requiring increased rheological structure.

Viscosity Flash point Process safety Transport classification

Hygroscopicity: DPG is Quantifiably Less Hygroscopic than PG, Requiring 1.7–2.5 Percentage-Points Higher Glycol Concentration to Reach Equilibrium Moisture Across Temperature Gradients

The Dow Chemical Company's authoritative glycol reference tabulates the percent-by-weight glycol-in-water solution required to maintain equilibrium with ambient air across temperatures from 20 °F (−6.7 °C) to 120 °F (48.9 °C) and relative humidities from 10% to 90% [1]. At the reference condition of 20 °F, DPG requires 98.5% glycol concentration versus 96.8% for PG—a consistent +1.7 percentage-point differential indicating DPG is less hygroscopic. At 60 °F (15.6 °C), the differential narrows to approximately +0.8–1.4 points but persists across the entire humidity gradient. At 120 °F, DPG requires 98.2% versus 97.2% for PG (+1.0 point). This lower moisture affinity makes DPG the preferred glycol carrier in fragrance formulations where water uptake can accelerate ester hydrolysis of fragrance components and promote off-odor development .

Hygroscopicity Humectancy Moisture uptake Fragrance preservation

Dermal Irritation Profile: DPG Produces Minimal-to-Mild Skin Irritation vs. PG-Associated Idiosyncratic Sensitization Risk, Supported by CIR Panel and Independent Contact Dermatitis Data

The Cosmetic Ingredient Review (CIR) Expert Panel assessment classified dipropylene glycol as producing minimal to mild irritation in rabbit skin models, whereas hexylene glycol (a comparator diol) produced moderate irritation [1]. Independently, the comprehensive toxicological review by Fowles et al. (2013) confirmed that while monopropylene glycol (MPG) has documented evidence of rare, idiosyncratic skin reactions in humans, the broader propylene glycol family—including DPG—shows low sensitization potential in standardized animal studies [2]. Critically, Scheman & Roszko (2018) demonstrated that propylene glycol-sensitized individuals are unlikely to cross-react with dipropylene glycol, establishing an immunological basis for selecting DPG in formulations targeting PG-sensitive populations [3]. The commercial DPG LO+ (Low Odor Plus) grade is specifically manufactured under cosmetic GMP with validated low skin irritation potential [4].

Skin irritation Dermal safety Cosmetic ingredient safety Sensitization

Purity Grade Stratification: Fragrance-Grade DPG (≥99.5%) Enables Odor-Sensitive Procurement vs. Generic Industrial DPG (≥97%) and Standard PG Grades

Commercially available dipropylene glycol is stratified into distinct purity tiers with direct procurement relevance: industrial/technical grade (≥97.0% assay by GC, Sigma-Aldrich synthesis grade) versus fragrance/perfume grade (≥99.5% assay, DPG LO+ grade) . The fragrance-grade material is specifically distilled to control odor, minimize moisture (≤0.2 wt%), and maintain consistent isomer distribution—parameters that are not specified or controlled in generic industrial DPG [1]. Propylene glycol, by comparison, typically achieves ≥99.5% purity as a standard USP grade, but lacks DPG's isomer-mixture complexity and the associated low-odor specification that is critical for leave-on cosmetic and fine fragrance applications [2]. The procurement implication is that selecting 'DPG' without grade specification may result in an industrial-grade material that introduces perceptible off-odors into fragrance formulations, whereas the DPG LO+ grade is manufactured specifically to avoid this failure mode.

Purity specification Fragrance grade Odor threshold Procurement quality

Procurement-Targeted Application Scenarios for Dipropylene Glycol (CAS 1638-16-0) Based on Quantified Differentiation Evidence


Fragrance and Perfume Carrier Solvent: Leveraging 13-Fold Lower Vapor Pressure and Reduced Hygroscopicity for Extended Scent Longevity

In fine fragrance and personal care product formulation, DPG serves as the industry-standard diluent and fixative solvent. The 13-fold lower vapor pressure of DPG (0.013 hPa vs. 0.13 mmHg for PG at 25 °C) [Evidence Item 1] directly retards the evaporation of volatile top-note fragrance compounds, extending perceptible scent duration. Simultaneously, DPG's quantifiably lower hygroscopicity—requiring 1.7–2.5 percentage-points higher glycol concentration to reach moisture equilibrium [Evidence Item 4]—protects hydrolytically sensitive fragrance esters from ambient moisture uptake. The DPG LO+ fragrance grade (≥99.5% purity, odor-controlled) [Evidence Item 6] is specified for this application; substituting generic industrial DPG or PG risks both off-odor introduction and accelerated fragrance fade due to higher volatility and moisture affinity. Formulators should specify DPG LO+ or equivalent fragrance-grade material with certified isomer distribution consistency.

Unsaturated Polyester Resin (UPR) Synthesis: Enhanced Flexibility and Hydrolytic Stability via DPG Incorporation into the Polymer Backbone

DPG functions as a reactive diol monomer in UPR formulations, where its incorporation into the polyester backbone—via esterification with maleic anhydride or phthalic anhydride—imparts measurably improved flexibility and hydrolytic stability to the cured resin compared to PG-based polyesters . The higher molecular weight (134.17 vs. 76.09 g·mol⁻¹ for PG) and the ether linkage in DPG reduce ester-group density and increase free volume, which collectively decrease the resin's susceptibility to hydrolytic degradation in humid or aqueous service environments. The higher boiling point (+44 °C vs. PG) [Evidence Item 1] and higher flash point (+31 °C vs. PG) [Evidence Item 3] also expand the safe processing window during high-temperature polyesterification reactions. Industrial DPG (regular grade) is the appropriate procurement specification for this application; fragrance-grade material is neither required nor cost-effective for UPR synthesis.

High-Temperature Heat Transfer Fluids: Exploiting +44 °C Boiling Point Advantage and Low Vapor Pressure for Extended Service Intervals

DPG's 44 °C higher atmospheric boiling point relative to PG [Evidence Item 1] makes it the preferred glycol base for industrial heat transfer fluid (HTF) formulations operating in the 180–230 °C range where PG would approach its boiling point and generate excessive vapor pressure. The 13-fold lower vapor pressure [Evidence Item 1] reduces evaporative losses and system pressurization requirements, extending fluid service intervals and reducing makeup-fluid procurement volumes. The higher viscosity [Evidence Item 3] contributes to film persistence on heat-exchanger surfaces. Tripropylene glycol (TPG) offers an even higher boiling point (265–275 °C) but with significantly higher molecular weight (192.25 g·mol⁻¹) and roughly double the procurement cost ; DPG thus occupies a cost-performance optimum for mid-range HTF applications. Technical-grade DPG is the appropriate procurement specification.

Sensitive-Skin Cosmetic Formulations: Selecting DPG Over PG Based on Documented Lower Irritation and Absence of Cross-Reactivity

For cosmetic formulators targeting the sensitive-skin or 'PG-free' market segment, DPG offers a scientifically substantiated alternative selection rationale. The CIR Expert Panel classified DPG as producing minimal to mild skin irritation [Evidence Item 5], while the Fowles et al. (2013) toxicological review documented that PG, but not DPG, has evidence for rare idiosyncratic skin reactions [Evidence Item 5]. Critically, the Scheman & Roszko (2018) clinical patch-test study demonstrated that PG-sensitized individuals are unlikely to cross-react with DPG, providing immunological evidence for safe substitution [Evidence Item 5]. The 12% lower surface tension of DPG [Evidence Item 2] also enhances spreadability in leave-on formulations at reduced surfactant loading, a secondary formulation benefit. Cosmetic-grade or DPG LO+ grade material [Evidence Item 6] should be specified for this application, with certificates of analysis confirming low odor and consistent isomer distribution to meet cosmetic GMP requirements.

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